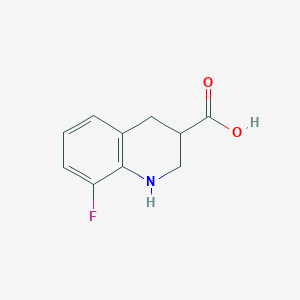
4-Chloro-2-(isopentyloxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(isopentyloxy)pyridine is a chemical compound with the molecular formula C10H14ClNO It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(isopentyloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with isopentyl alcohol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(isopentyloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of 4-chloro-2-(isopentyloxy)piperidine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2-(isopentyloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(isopentyloxy)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyridine: Another chlorinated pyridine with different substitution patterns.
3-Chloropyridine: Similar structure but with the chlorine atom at a different position.
4-Chloropyridine: The parent compound without the isopentyloxy group.
Uniqueness
4-Chloro-2-(isopentyloxy)pyridine is unique due to the presence of the isopentyloxy group, which can influence its reactivity and interactions compared to other chloropyridines. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
1346809-68-4 |
|---|---|
Fórmula molecular |
C10H14ClNO |
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
4-chloro-2-(3-methylbutoxy)pyridine |
InChI |
InChI=1S/C10H14ClNO/c1-8(2)4-6-13-10-7-9(11)3-5-12-10/h3,5,7-8H,4,6H2,1-2H3 |
Clave InChI |
RGZFVNDIYLFRMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
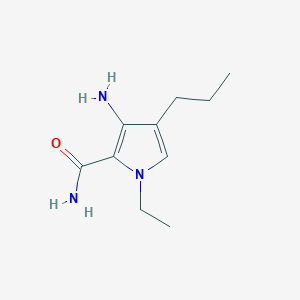
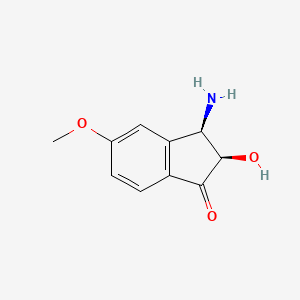
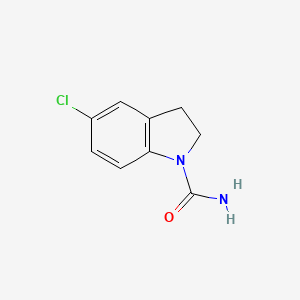


![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)

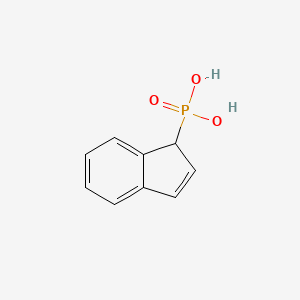
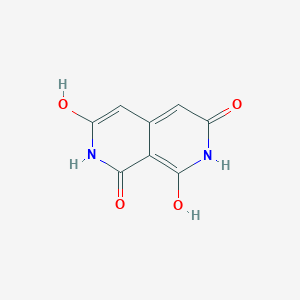
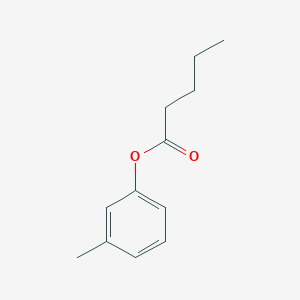
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
